

An In-depth Technical Guide to 2-(m-tolyl)isonicotinic Acid

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Compound of Interest

Compound Name: 2-(M-tolyl)isonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **2-(m-tolyl)isonicotinic acid**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Molecular Structure and Identification

2-(m-tolyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid, substituted at the 2-position with a meta-tolyl group.

Identifier	Value
IUPAC Name	2-(3-Methylphenyl)pyridine-4-carboxylic acid
CAS Number	100004-94-2[1]
Molecular Formula	C ₁₃ H ₁₁ NO ₂ [1]
Molecular Weight	213.23 g/mol [1]
Canonical SMILES	CC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
InChI	InChI=1S/C13H11NO2/c1-9-4-2-5-10(6-9)12-11(13(15)16)7-8-14-12/h2-8H,1H3,(H,15,16)
InChIKey	Not readily available

Physicochemical Properties (Predicted)

Quantitative physicochemical data for **2-(m-tolyl)isonicotinic acid** is not extensively reported in the literature. The following table summarizes predicted properties based on its chemical structure.

Property	Predicted Value
pKa (acidic)	~4-5
LogP	~2.8 - 3.2
Topological Polar Surface Area (TPSA)	50.19 Å ² [2]
Hydrogen Bond Donors	1[2]
Hydrogen Bond Acceptors	2[2]
Rotatable Bonds	2[2]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2-(m-tolyl)isonicotinic acid** is not readily available. The following are predicted spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	br s	1H	-COOH
~8.7 - 8.8	d	1H	Pyridine H6
~7.8 - 8.0	s	1H	Pyridine H3
~7.6 - 7.7	d	1H	Pyridine H5
~7.2 - 7.5	m	4H	Tolyl aromatic protons
~2.4	s	3H	-CH ₃

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit approximately 11 distinct signals, accounting for the 13 carbon atoms (with some aromatic carbons potentially overlapping or having similar shifts).

Chemical Shift (ppm)	Assignment
~166 - 168	-COOH
~150 - 155	Pyridine C2, C6
~140 - 145	Pyridine C4
~120 - 140	Tolyl aromatic carbons
~120 - 125	Pyridine C3, C5
~21	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm ⁻¹)	Vibration
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
3100 - 3000	C-H stretch (aromatic)
2950 - 2850	C-H stretch (methyl)
~1700	C=O stretch (carboxylic acid)
~1600, ~1470	C=C and C=N stretch (aromatic rings)

Mass Spectrometry (Predicted)

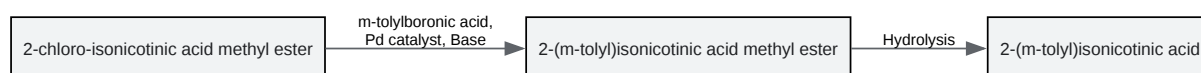
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragments from the tolyl and pyridine rings.

Experimental Protocols: Synthesis

The synthesis of **2-(m-tolyl)isonicotinic acid** can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods are widely used for the formation of C-C bonds between aromatic rings.

Proposed Synthetic Workflow: Suzuki Coupling

A plausible synthetic route involves the Suzuki coupling of a halogenated isonicotinic acid derivative with m-tolylboronic acid.



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Caption: Suzuki coupling followed by hydrolysis.

Detailed Protocol:

- **Reaction Setup:** To a solution of 2-chloro-isonicotinic acid methyl ester (1.0 eq) and m-tolylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) and a base like sodium carbonate (2.0 eq).
- **Reaction Execution:** Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **2-(m-tolyl)isonicotinic acid** methyl ester.
- **Hydrolysis:** Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- **Final Product Isolation:** Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain **2-(m-tolyl)isonicotinic acid**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **2-(m-tolyl)isonicotinic acid** is limited, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have shown a wide range of biological activities.

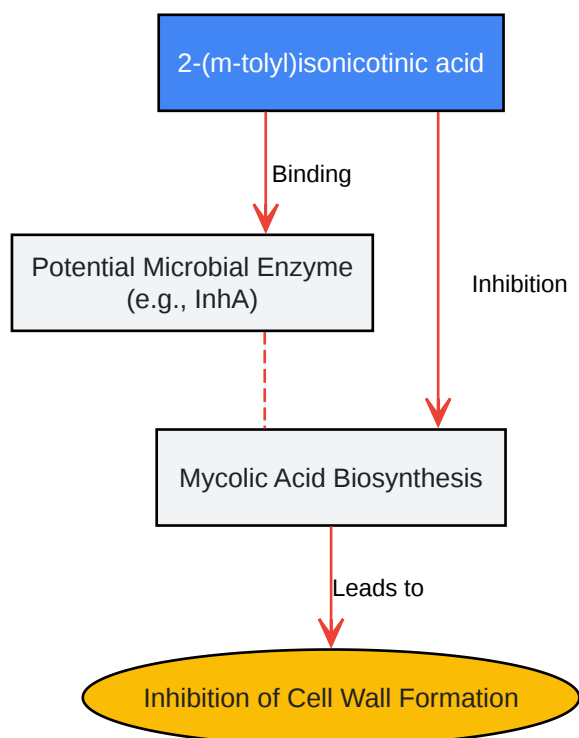
Inferred Biological Activities

- **Antitubercular:** Isonicotinic acid is the precursor to isoniazid, a first-line antituberculosis drug. It is plausible that derivatives like **2-(m-tolyl)isonicotinic acid** could exhibit antimycobacterial properties.

- Anti-inflammatory: Some isonicotinic acid derivatives have demonstrated anti-inflammatory effects.
- Antimicrobial: Various derivatives have been explored for their antibacterial and antifungal activities.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, **2-(m-tolyl)isonicotinic acid** could potentially interact with pathways involved in microbial metabolism or host inflammatory responses. For instance, if it possesses antitubercular activity, it might interfere with mycolic acid synthesis, a key component of the mycobacterial cell wall.



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Caption: Hypothetical mechanism of antitubercular action.

Conclusion

2-(m-tolyl)isonicotinic acid is a molecule of interest for further investigation, particularly in the context of medicinal chemistry. The synthetic routes to this compound are well-established in

principle, relying on modern cross-coupling methodologies. While experimental data on its biological activity is currently scarce, its structural similarity to known bioactive compounds suggests that it may possess valuable pharmacological properties. This guide provides a foundational understanding of its chemistry and predicted characteristics to facilitate future research and development.

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References

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